molecular formula C18H19FN2OS B5141156 N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide

N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide

Cat. No. B5141156
M. Wt: 330.4 g/mol
InChI Key: FGJKXJXAQSAEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFA is a thiol-modifying agent that has been found to have several biochemical and physiological effects.

Scientific Research Applications

BFA has been extensively used in scientific research as a thiol-modifying agent. It has been found to be a potent inhibitor of ADP-ribosylation factor (ARF) activation, which is essential for vesicular trafficking and protein transport. BFA has also been used to study the role of Golgi complex in protein transport and secretion. It has been found to cause the disassembly of Golgi stacks and the redistribution of Golgi proteins to the endoplasmic reticulum (ER).

Mechanism of Action

BFA acts by binding to the active site of ARF guanine nucleotide exchange factors (GEFs), which prevents the exchange of GDP for GTP. This prevents the activation of ARF, which is required for the recruitment of coat proteins to the Golgi membrane. BFA also disrupts the integrity of the Golgi complex by inducing the fusion of Golgi membranes with the ER.
Biochemical and Physiological Effects:
BFA has several biochemical and physiological effects. It has been found to inhibit the secretion of proteins that are dependent on the Golgi complex for processing and transport. BFA has also been found to induce the activation of the unfolded protein response (UPR) pathway, which is a cellular stress response mechanism that is activated in response to ER stress. BFA-induced ER stress has been found to result in the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFA in lab experiments is its ability to selectively inhibit the Golgi complex without affecting other cellular organelles. BFA is also a reversible inhibitor, which allows for the study of the effects of Golgi disruption on cellular processes. However, BFA has several limitations, including its potential toxicity and the need for careful handling and storage. BFA is also known to have off-target effects, which can complicate data interpretation.

Future Directions

For the use of BFA in scientific research include the study of cell signaling pathways and the development of improved analogs.

Synthesis Methods

The synthesis of BFA involves the reaction of 4-butylaniline with carbon disulfide and sodium hydroxide to yield the intermediate 4-butylphenyl isothiocyanate. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, BFA. The synthesis method for BFA has been well-established and is widely used in research laboratories.

properties

IUPAC Name

N-[(4-butylphenyl)carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c1-2-3-5-13-8-10-16(11-9-13)20-18(23)21-17(22)14-6-4-7-15(19)12-14/h4,6-12H,2-3,5H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJKXJXAQSAEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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